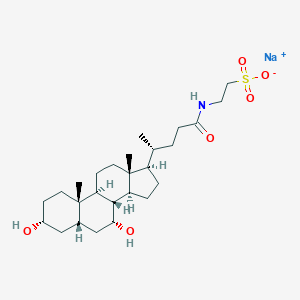
Vitamin B6, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Vitamin B6, also known as pyridoxine, is an essential nutrient that is required for various physiological functions in the body . It plays a crucial role in the metabolism of amino acids, carbohydrates, and lipids, as well as in the synthesis of neurotransmitters and hemoglobin. The term Vitamin B6 refers to a group of six chemically similar compounds, i.e., vitamers, which can be interconverted in biological systems .
Synthesis Analysis
The first total synthesis of vitamin B6 and the elucidation of its chemical structure have been examined . The present knowledge of novel syntheses of vitamin B6 derivatives, their diversity, and bioavailability have been summarized . Vitamin B6 triacetate is synthesized through the reaction of Vitamin B6, triacetate hydrochloride with acetic anhydride in the presence of a catalyst.Molecular Structure Analysis
Vitamin B6 comprises a group of six chemically related compounds, i.e., vitamers, that all contain a pyridine ring as their core . These are pyridoxine, pyridoxal, pyridoxamine, and their respective phosphorylated derivatives pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate .Chemical Reactions Analysis
Vitamin B6 is crucial to diverse metabolic processes in humans, animals, plants, and microorganisms . It is involved in more than 140 cellular reactions, mostly related to amino acid biosynthesis and catabolism, but is also involved in fatty acid biosynthesis and other physiological functions .Physical And Chemical Properties Analysis
Vitamin B6 is a water-soluble vitamin, one of the B vitamins . The vitamin actually comprises a group of six chemically related compounds, i.e., vitamers, that all contain a pyridine ring as their core .Eigenschaften
IUPAC Name |
[5-acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8-14(21-11(4)18)13(7-20-10(3)17)12(5-15-8)6-19-9(2)16/h5H,6-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNIMJWRDHXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OC(=O)C)COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














